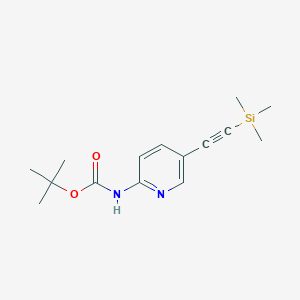
tert-Butyl 4-((4-cyano-2-nitrophenyl)amino)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-((4-cyano-2-nitrophenyl)amino)piperidine-1-carboxylate: is a complex organic compound with the molecular formula C17H22N4O4 . This compound is notable for its unique structure, which includes a piperidine ring substituted with a cyano and nitro group on the phenyl ring, and a tert-butyl ester group on the piperidine nitrogen. It is used in various chemical and pharmaceutical research applications due to its versatile reactivity and potential biological activity.
Mechanism of Action
Target of Action
Tert-Butyl 4-((4-cyano-2-nitrophenyl)amino)piperidine-1-carboxylate is a 4-aryl piperidine . It is primarily used as a semi-flexible linker in PROTAC (Proteolysis-Targeting Chimera) development for targeted protein degradation . The compound’s primary targets are proteins that are marked for degradation .
Mode of Action
The compound interacts with its protein targets by binding to them, which flags the proteins for degradation . This interaction results in changes to the protein structure, leading to its recognition by the cell’s degradation machinery .
Biochemical Pathways
The affected biochemical pathway is the ubiquitin-proteasome system, a major pathway responsible for protein degradation in cells . The compound’s action leads to the degradation of specific proteins, affecting their downstream effects and altering cellular functions .
Result of Action
The result of the compound’s action is the targeted degradation of specific proteins . This can lead to changes in cellular functions, depending on the roles of the degraded proteins . For example, if the targeted proteins are involved in disease processes, their degradation could potentially alleviate disease symptoms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-((4-cyano-2-nitrophenyl)amino)piperidine-1-carboxylate typically involves the reaction of 4-fluoro-3-nitrobenzonitrile with 4-amino-1-Boc-piperidine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Nucleophilic substitution: where the amino group of 4-amino-1-Boc-piperidine attacks the fluoro-substituted aromatic ring.
Protection and deprotection steps: to manage the reactivity of functional groups during the synthesis.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity. Industrial production may also incorporate continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-((4-cyano-2-nitrophenyl)amino)piperidine-1-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The cyano group can participate in nucleophilic substitution reactions, forming different derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Hydrogenation: Using hydrogen gas and a palladium catalyst for reduction reactions.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Acids or bases: For hydrolysis reactions.
Major Products:
Amino derivatives: From the reduction of the nitro group.
Substituted piperidines: From nucleophilic substitution reactions.
Carboxylic acids: From hydrolysis of the ester group.
Scientific Research Applications
tert-Butyl 4-((4-cyano-2-nitrophenyl)amino)piperidine-1-carboxylate is used in various scientific research fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: For studying the interactions of piperidine derivatives with biological targets.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate : Used as a semi-flexible linker in PROTAC development for targeted protein degradation.
- tert-Butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate : Another piperidine derivative with different substituents on the aromatic ring.
Uniqueness: tert-Butyl 4-((4-cyano-2-nitrophenyl)amino)piperidine-1-carboxylate is unique due to the presence of both cyano and nitro groups on the aromatic ring, which confer distinct reactivity and potential biological activity compared to other piperidine derivatives.
Properties
IUPAC Name |
tert-butyl 4-(4-cyano-2-nitroanilino)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4/c1-17(2,3)25-16(22)20-8-6-13(7-9-20)19-14-5-4-12(11-18)10-15(14)21(23)24/h4-5,10,13,19H,6-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHGKNHSNDDFAMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=C(C=C(C=C2)C#N)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40594291 |
Source


|
| Record name | tert-Butyl 4-(4-cyano-2-nitroanilino)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
320406-05-1 |
Source


|
| Record name | tert-Butyl 4-(4-cyano-2-nitroanilino)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde](/img/structure/B1319988.png)








![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B1320004.png)
![Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1320006.png)


